Cas no 1260658-66-9 (4-Hydroxyquinazoline-5-carbonitrile)

4-Hydroxyquinazoline-5-carbonitrile structure
1260658-66-9 structure
商品名:4-Hydroxyquinazoline-5-carbonitrile
CAS番号:1260658-66-9
MF:C9H5N3O
メガワット:171.1555
MDL:MFCD15527379
CID:1089065
PubChem ID:135742222

4-Hydroxyquinazoline-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4-Hydroxyquinazoline-5-carbonitrile
    • 4-oxo-1H-quinazoline-5-carbonitrile
    • DTXSID40697392
    • 4-oxo-3H-quinazoline-5-carbonitrile
    • EN300-157143
    • 4-Oxo-1,4-dihydroquinazoline-5-carbonitrile
    • SY039063
    • AKOS022174316
    • 5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo-
    • AC3448
    • 5-Cyano-4-hydroxyquinazoline
    • 1260658-66-9
    • MFCD15527379
    • MDL: MFCD15527379
    • インチ: InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)9(13)12-5-11-7/h1-3,5H,(H,11,12,13)
    • InChIKey: MPVAOMGGGOLKDL-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C2C(=C1)N=CNC2=O)C#N

計算された属性

  • せいみつぶんしりょう: 171.043261791g/mol
  • どういたいしつりょう: 171.043261791g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

4-Hydroxyquinazoline-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM142102-1g
4-hydroxyquinazoline-5-carbonitrile
1260658-66-9 95%
1g
$617 2021-08-05
TRC
H954843-5mg
4-hydroxyquinazoline-5-carbonitrile
1260658-66-9
5mg
$ 70.00 2022-06-04
Alichem
A189011182-1g
4-Hydroxyquinazoline-5-carbonitrile
1260658-66-9 95%
1g
$660.00 2023-09-03
Enamine
EN300-3204637-2500mg
4-hydroxyquinazoline-5-carbonitrile
1260658-66-9 95.0%
2500mg
$2295.0 2023-09-24
A2B Chem LLC
AA34791-5g
4-Hydroxyquinazoline-5-carbonitrile
1260658-66-9 95%
5g
$3610.00 2024-04-20
Enamine
EN300-3204637-500mg
4-hydroxyquinazoline-5-carbonitrile
1260658-66-9 95.0%
500mg
$914.0 2023-09-24
Aaron
AR000ROZ-100mg
5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo-
1260658-66-9 95%
100mg
$585.00 2025-01-20
Enamine
EN300-3204637-10000mg
4-hydroxyquinazoline-5-carbonitrile
1260658-66-9 95.0%
10000mg
$5037.0 2023-09-24
1PlusChem
1P000RGN-5g
5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo-
1260658-66-9 95%
5g
$4260.00 2024-07-09
1PlusChem
1P000RGN-250mg
5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo-
1260658-66-9 95%
250mg
$679.00 2025-02-18

4-Hydroxyquinazoline-5-carbonitrile 関連文献

4-Hydroxyquinazoline-5-carbonitrileに関する追加情報

Research Brief on 4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9): Recent Advances and Applications in Chemical Biology and Medicine

4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) is a quinazoline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protein kinases and other enzymes involved in critical cellular pathways. Recent studies have explored its potential as a scaffold for drug development, with a focus on its role in modulating enzymatic activity and its interactions with biological targets.

One of the most notable advancements in the study of 4-Hydroxyquinazoline-5-carbonitrile is its application in the design of kinase inhibitors. Kinases play a pivotal role in signal transduction and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers have synthesized and evaluated a series of derivatives based on this scaffold, demonstrating promising inhibitory activity against specific kinases, including EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These findings highlight the potential of 4-Hydroxyquinazoline-5-carbonitrile as a lead compound for the development of targeted therapies.

In addition to its role in kinase inhibition, recent studies have investigated the compound's utility in other therapeutic areas. For instance, its structural features make it a suitable candidate for the development of antimicrobial agents. Preliminary in vitro studies have shown that certain derivatives exhibit potent activity against bacterial and fungal pathogens, suggesting a potential avenue for addressing antibiotic resistance. Furthermore, the compound's ability to chelate metal ions has been explored in the context of metalloenzyme inhibition, opening new possibilities for treating diseases associated with metal dysregulation.

The synthesis and optimization of 4-Hydroxyquinazoline-5-carbonitrile derivatives have also been a focus of recent research. Advances in synthetic methodologies, such as microwave-assisted reactions and green chemistry approaches, have improved the efficiency and yield of these compounds. Computational modeling and structure-activity relationship (SAR) studies have further aided in the rational design of derivatives with enhanced potency and selectivity. These efforts underscore the importance of interdisciplinary approaches in maximizing the therapeutic potential of this scaffold.

Despite these promising developments, challenges remain in the clinical translation of 4-Hydroxyquinazoline-5-carbonitrile-based compounds. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further preclinical studies. However, the growing body of research supports the continued exploration of this compound as a valuable tool in drug discovery and chemical biology. Future directions may include the development of hybrid molecules combining this scaffold with other pharmacophores to achieve synergistic effects.

In conclusion, 4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) represents a promising scaffold with diverse applications in medicinal chemistry and chemical biology. Recent studies have elucidated its potential in kinase inhibition, antimicrobial therapy, and metalloenzyme modulation, among other areas. Ongoing research efforts are expected to further refine its properties and expand its therapeutic utility, making it a compound of significant interest for the scientific community.

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